molecular formula C3H4NaO6P B1358474 Sodium 1-carboxyvinyl hydrogenphosphate CAS No. 53823-68-0

Sodium 1-carboxyvinyl hydrogenphosphate

Cat. No. B1358474
CAS RN: 53823-68-0
M. Wt: 190.02 g/mol
InChI Key: NESXXUAWVHXRGX-UHFFFAOYSA-M
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Description

Sodium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monosodium salt, is a compound with the molecular formula C3H4NaO6P . It has a molecular weight of 190.02 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of sodium, carbon, hydrogen, oxygen, and phosphorus atoms . The IUPAC name for this compound is sodium;1-carboxyethenyl hydrogen phosphate .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 3 . The exact mass of the compound is 189.96431912 g/mol , and it has a topological polar surface area of 107 Ų .

Scientific Research Applications

Anticaries Efficacy in Toothpaste

A study by Städtler et al. (1996) evaluated the anticaries efficacy of a toothpaste containing sodium trimetaphosphate (TMP). They found a significant difference in caries reduction between the test group using the toothpaste and the control group, concluding that regular use of TMP-containing toothpaste is effective against caries (Städtler et al., 1996).

Sodium-Based Batteries

Delmas (2018) provided an overview of research on sodium batteries over the last 50 years, highlighting their potential for high-energy applications like load leveling and electrical vehicles. Sodium ion batteries are considered suitable for stationary applications due to their long lifetime, power, affordability, and material availability (Delmas, 2018).

Effects on Frozen Shrimp Preservation

Carneiro et al. (2013) studied the effects of sodium tripolyphosphate (Na5P3O10) on frozen shrimp muscle using Low Field Nuclear Magnetic Resonance (LF 1H NMR). They established a correlation between LF 1H NMR analysis and physicochemical measurements, providing insights into shrimp preservation techniques (Carneiro et al., 2013).

Collagen Biomineralization

Gu et al. (2011) investigated the adsorption/desorption characteristics of hydrolyzed and pH-adjusted sodium trimetaphosphate (HPA-Na3P3O9) to collagen. Their study contributed to understanding intrafibrillar mineralization of reconstituted collagen fibrils, aiding in the design of tissue engineering materials for hard tissue repair and regeneration (Gu et al., 2011).

Sodium Hydroxide Production from Sodium Sulphate

Paleologou et al. (1997) enhanced the current efficiency for sodium hydroxide production from sodium sulphate using a two-compartment bipolar membrane electrodialysis system. Their study is significant for the industrial production of sodium hydroxide (Paleologou et al., 1997).

Ion Exchange in Water Treatment

Azimov et al. (2021) focused on the synthesis of sodium ammonium hydrogen phosphate and sodium dihydrogen phosphate for ion exchange applications. Their research is important for water treatment and purification processes (Azimov et al., 2021).

Flame Retardancy in Cotton Fabric

El-tahlawy et al. (2008) investigated the use of sodium stannate/phosphate as a flame retardant for cotton fabric. They found that chitosan incorporation in the phosphorylation bath could decrease the required concentration of sodium stannate, enhancing flame retardancy (El-tahlawy et al., 2008).

Biochemical Analysis

Biochemical Properties

Sodium 1-carboxyvinyl hydrogenphosphate is involved in several biochemical reactions. It is formed by the action of the enzyme enolase on 2-phosphoglycerate during glycolysis. This compound is then converted to pyruvate by the enzyme pyruvate kinase, a reaction that generates one molecule of ATP. This compound interacts with various enzymes, including enolase and pyruvate kinase, and plays a critical role in energy production and metabolic flux .

Cellular Effects

This compound influences various cellular processes. It is a key player in glycolysis, where it contributes to ATP production. This compound also affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. This compound’s role in cellular metabolism makes it essential for maintaining cellular energy balance and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes such as enolase and pyruvate kinase. These interactions facilitate the conversion of 2-phosphoglycerate to pyruvate, a critical step in glycolysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic flux and energy production. At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in key metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as enolase and pyruvate kinase, facilitating the conversion of 2-phosphoglycerate to pyruvate. This compound also affects metabolic flux and metabolite levels, contributing to the regulation of cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments are critical for its function in metabolic pathways .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of this compound is essential for its role in glycolysis and other metabolic processes .

properties

IUPAC Name

sodium;1-carboxyethenyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESXXUAWVHXRGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53823-68-0
Record name 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1)
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